Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Overview
Description
Scientific Research Applications
Spectroscopic Properties and Synthesis
Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate and its derivatives have been a focus in the field of organic chemistry, particularly in synthesis and analysis of their properties. For instance, Kreher and Herd (1988) conducted a study on the synthesis of crystalline 2H-isoindoles from substituted 2-methylsulfonyl-2,3-dihydro-1H-isoindoles through base-induced elimination of methanesulfinic acid. They noted a significant thermal stabilization and chemical deactivation due to halogen atoms in the carbocyclic system, along with detailed investigations of the spectroscopic properties of these compounds (Kreher & Herd, 1988).
Structural Analysis
The structure of methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has been the subject of extensive research, with efforts to determine its molecular structure through techniques like X-ray crystallography. Sakhautdinov et al. (2013) utilized X-ray crystallography for this purpose and further elucidated the structure of related compounds using 2D NMR correlation spectroscopy (Sakhautdinov et al., 2013).
Chemical Reactions and Functionalization
Research on methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate also extends to exploring its reactivity and potential for functionalization in various chemical reactions. Hou et al. (2007) investigated the formation of 4,5,6,7-tetrahydro-2H-isoindoles through palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles. They observed different reaction behaviors based on the substituents and proposed theoretical calculations to explain the variance in reactivity (Hou et al., 2007).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate have been synthesized and evaluated for their potential therapeutic effects. Nagakura et al. (1979) synthesized a series of 1-aryl and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids, exploring their anti-inflammatory activities. The compounds exhibited significant anti-inflammatory effects in the carrageenan edema test, highlighting their potential as therapeutic agents(Nagakura et al., 1979).
Role in Herbicide Development
The role of methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate derivatives in agriculture, particularly in herbicide development, has also been a subject of study. Huang et al. (2009) investigated the synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. They found that some analogues showed effective herbicidal activities against various weeds, suggesting the potential application of these compounds in agricultural practices (Huang et al., 2009).
Safety and Hazards
properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h6,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTISFHRQZRXPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.